

A Structural and Physicochemical Comparison of 1,1-Cyclohexanediactic Acid and Its Monoamide

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Compound of Interest

Compound Name: 1,1-Cyclohexanediactic acid

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This guide provides an objective comparison of 1,1-Cyclohexanediactic acid (CDA) and its derivative, 1,1-Cyclohexanediactic acid monoamide. The focus is on the structural, physicochemical, and reactive differences that are critical for their application in organic synthesis and pharmaceutical development, most notably as precursors to the anticonvulsant drug Gabapentin. All data is supported by cited experimental and predicted values, and detailed experimental protocols are provided for key characterization techniques.

Introduction and Structural Overview

1,1-Cyclohexanediactic acid (CDA) is a dicarboxylic acid featuring a cyclohexane ring geminally substituted with two acetic acid moieties. The conversion of one of these carboxylic acid groups into a primary amide yields 1,1-Cyclohexanediactic acid monoamide. This seemingly simple transformation induces significant changes in the molecule's physical and chemical properties, including acidity, polarity, hydrogen bonding capabilities, and reactivity. These differences are pivotal in its primary application, where the monoamide, not the diacid, serves as the direct precursor for the Hofmann rearrangement to produce an intermediate for Gabapentin.^{[1][2]}

The structural difference is visualized below.

Figure 1. Chemical Structures of CDA and its Monoamide.

Physicochemical Properties

The conversion of a carboxylic acid to an amide group significantly alters the molecule's physicochemical profile. The diacid is a stronger acid due to the presence of two carboxyl groups, while the monoamide is amphoteric, possessing both a weakly acidic carboxyl group and a very weakly basic amide group. This change also impacts polarity, solubility, and lipophilicity, which are summarized below.

Property	1,1-Cyclohexanediactic Acid (CDA)	1,1-Cyclohexanediactic Acid Monoamide	Structural Rationale / Impact
Molecular Formula	C ₁₀ H ₁₆ O ₄	C ₁₀ H ₁₇ NO ₃	Replacement of a hydroxyl (-OH) group with an amino (-NH ₂) group.
Molecular Weight	200.23 g/mol	199.25 g/mol	The substitution of -OH (MW=17) with -NH ₂ (MW=16) results in a negligible difference in mass.
Appearance	White to off-white solid/powder[3]	White to off-white crystalline solid[4]	Both are stable crystalline solids at room temperature.
Melting Point (°C)	181 - 185[5]	141 - 146[6]	The diacid can form a more extensive and stronger hydrogen-bonding network (dimers), requiring more energy to break the crystal lattice compared to the monoamide.

Acidity (pKa)	pK _{a1} : 3.49pK _{a2} : 6.96	pK _a : 4.72 (Predicted) [4]	CDA has two acidic protons. The monoamide has only one carboxylic acid proton, which is less acidic (higher pKa) due to the electronic influence of the amide group. Primary amides are generally neutral.
Lipophilicity (LogP)	1.57 (Calculated)	0.62 (Calculated)[6]	The amide group is more polar than the carboxylic acid group it replaces, leading to increased hydrophilicity and a lower octanol-water partition coefficient (LogP) for the monoamide.
Water Solubility	Sparingly soluble	Slightly / sparingly soluble in water[4][7]	While the monoamide is more polar, the strong intermolecular hydrogen bonding in the diacid's crystal lattice can limit its solubility. Both have limited water solubility due to the nonpolar cyclohexane backbone. Quantitative data is not readily available.

Organic Solubility	Slightly soluble in Methanol, DMSO	Soluble in Ethanol[7]; Moderately soluble in Methanol, DMF[4]	The monoamide generally shows better solubility in polar organic solvents like alcohols.
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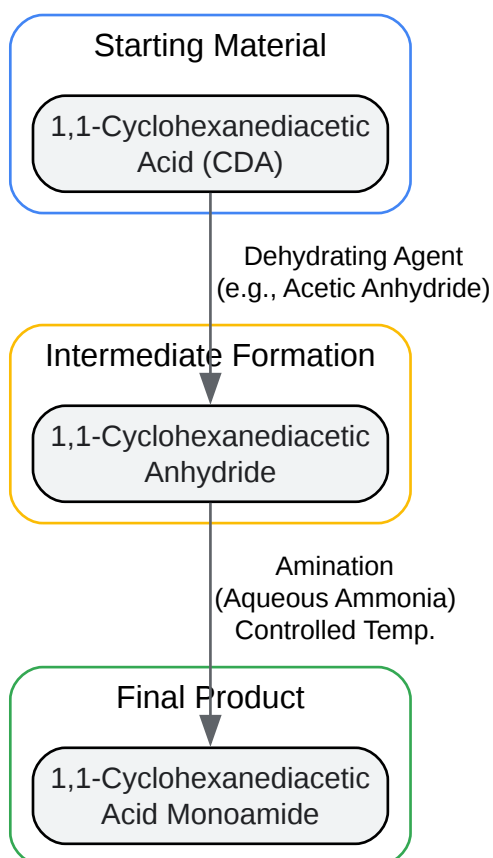
Spectroscopic Comparison

Infrared (IR) spectroscopy provides clear evidence of the structural transformation.

- 1,1-Cyclohexanediactic Acid (CDA): The IR spectrum is characterized by a very broad O-H stretching band from the carboxylic acid's hydrogen-bonded dimer, typically appearing between 2500-3300 cm^{-1} . [8] A sharp and strong C=O (carbonyl) stretching peak is observed around 1700-1725 cm^{-1} . [8]
- 1,1-Cyclohexanediactic Acid Monoamide: The spectrum of the monoamide shows distinct differences. The broad O-H stretch is still present but is often less broad than in the diacid. Critically, new peaks appear for the primary amide: two N-H stretching bands (symmetric and asymmetric) in the 3200-3500 cm^{-1} region. [9][10] The amide C=O stretch appears at a lower wavenumber than the acid's C=O, typically in the 1650-1690 cm^{-1} range, due to resonance effects involving the nitrogen lone pair. [11]

Synthesis and Reactivity

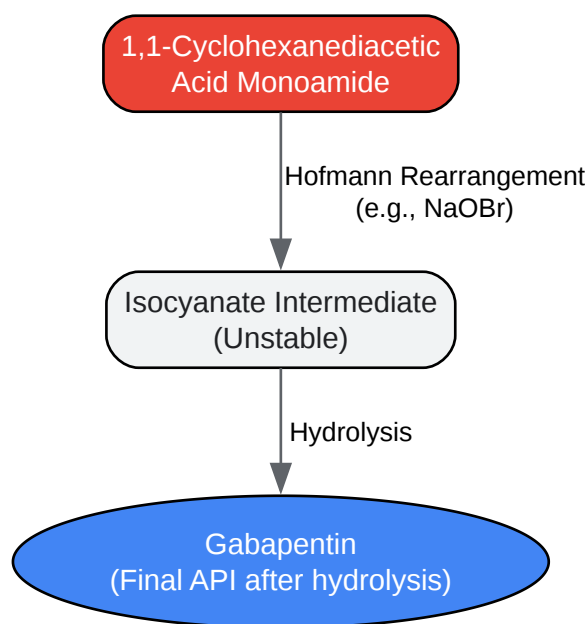
The monoamide is synthesized from the diacid, typically via an anhydride intermediate to control the reaction and prevent the formation of the diamide. This synthetic relationship is fundamental to its utility.



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Figure 2. General workflow for the synthesis of the monoamide from CDA.

The most significant difference in reactivity lies in the monoamide's ability to undergo the Hofmann rearrangement. This reaction is specific to amides and is the key step in the synthesis of Gabapentin. The diacid cannot undergo this transformation.



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Figure 3. Pharmaceutical application pathway of the monoamide.

Experimental Protocols

Detailed methodologies for the synthesis and characterization are provided for reproducibility.

Protocol 1: Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide

This protocol is based on the common method of amination from the corresponding anhydride.

- Anhydride Formation:
 - Reflux 1,1-Cyclohexanediacetic acid with an excess of acetic anhydride for 2-3 hours.
 - Distill the excess acetic anhydride and the acetic acid byproduct under reduced pressure to isolate the crude 1,1-Cyclohexanediacetic anhydride.
- Amination:
 - Prepare an aqueous ammonia solution (e.g., 25-30 wt%).

- Cool the ammonia solution in an ice bath to 0-10°C.
- Slowly add the 1,1-Cyclohexanediacetic anhydride to the cold ammonia solution with vigorous stirring, ensuring the temperature is maintained below 20°C.
- Continue stirring for 1-2 hours at low temperature.
- Precipitation and Purification:
 - Slowly neutralize the reaction mixture by adding a strong acid (e.g., HCl or H₂SO₄) until the pH is slightly acidic (pH 3-4).
 - The crude 1,1-Cyclohexanediacetic acid monoamide will precipitate out of the solution.
 - Cool the mixture further to maximize precipitation, then collect the solid by vacuum filtration.
 - Wash the filter cake with cold deionized water.
 - Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/water mixture.
 - Dry the purified crystals under vacuum.

Protocol 2: Determination of Melting Point (Capillary Method)

- Sample Preparation: Ensure the crystalline sample is completely dry and finely powdered using a mortar and pestle.
- Capillary Loading: Load the powdered sample into a capillary tube to a height of 2-3 mm by tapping the closed end of the tube on a hard surface.
- Measurement:
 - Place the loaded capillary into the heating block of a melting point apparatus.

- Set a rapid heating rate to quickly approach the expected melting point (e.g., 10-15°C below).
- Once near the melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
- Record the temperature at which the first droplet of liquid appears (onset of melting).
- Record the temperature at which the entire sample becomes a clear liquid (completion of melting).
- The melting point is reported as the range between these two temperatures.

Protocol 3: Determination of pKa (Potentiometric Titration)

- Apparatus Setup: Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.
- Sample Preparation:
 - Accurately weigh the sample and dissolve it in a known volume of deionized water (or a water/co-solvent mixture if solubility is low) to create a solution of known concentration (e.g., 0.01 M).
 - Add a background electrolyte (e.g., KCl) to maintain constant ionic strength.
- Titration:
 - Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
 - Fill a burette with a standardized titrant of a strong base (e.g., 0.1 M NaOH for an acidic sample).
 - Add the titrant in small, precise increments (e.g., 0.1 mL).
 - After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

- Data Analysis:
 - Plot pH (y-axis) versus the volume of titrant added (x-axis).
 - Determine the equivalence point(s) from the inflection point(s) of the curve (where the slope is steepest).
 - The pKa is equal to the pH at the half-equivalence point. For a diprotic acid, two equivalence points and two half-equivalence points will be observed.

Conclusion

The structural modification of 1,1-Cyclohexanediamic acid to its monoamide results in a compound with markedly different physicochemical properties and chemical reactivity. The monoamide is less acidic, more polar (lower LogP), and has a lower melting point than its diacid precursor. While both are key intermediates in the synthesis of Gabapentin, their roles are distinct and dictated by their functional groups. The diacid serves as the readily available starting material, while the monoamide is the essential substrate for the critical C-C to C-N bond rearrangement (Hofmann) that is impossible to achieve with the diacid. This comparison highlights the profound impact of functional group interconversion on molecular properties and synthetic utility in drug development.

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